molecular formula C21H18N4O4S B2508388 3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1243063-08-2

3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No. B2508388
M. Wt: 422.46
InChI Key: BAFZEQIGSGWTCJ-UHFFFAOYSA-N
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Description

3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Several studies have explored the synthesis and anticancer evaluation of triazolo and pyrazine derivatives. For instance, Bakavoli et al. (2010) synthesized new derivatives of 3-phenyl-1,5-dimethyl-1H-[1,2,4]triazolo[4′,3′:1,2]pyrimido[4,5-e][1,3,4]oxadiazines and evaluated their anticancer activity against various cancer cell lines, including HeLa, MCF-7, and HepG2. The study utilized the MTT assay for cell viability quantification, highlighting the potential of these compounds in cancer treatment (Bakavoli et al., 2010).

Antimicrobial and Antifungal Applications

In addition to anticancer properties, some derivatives have shown significant antimicrobial and antifungal activities. Hassan et al. (2013) reported the synthesis of new pyrazoline and pyrazole derivatives exhibiting antibacterial and antifungal activities against organisms like E. coli, P. aeruginosa, S. aureus, and C. albicans (Hassan, 2013).

Fungicidal Activity

El-Telbani et al. (2007) focused on the facile synthesis of heteroaryl triazolo and thiadiazole derivatives with demonstrated fungicidal activity, particularly the pyrazolyl-substituted derivatives. This suggests a potential use of such compounds in developing fungicidal agents (El-Telbani et al., 2007).

Synthesis and Structural Analysis

Research also delves into the synthesis methodologies and structural analyses of these compounds, providing a foundation for understanding their potential applications. For example, Insuasty et al. (2008) presented the molecular dimensions and conformations of ethylsulfanyl pyrazolo triazines, contributing to the knowledge base necessary for drug development (Insuasty et al., 2008).

Future Directions

The field of heterocyclic chemistry, including the study of triazoles and pyrazines, is a vibrant area of research. Future directions may include the design and synthesis of new derivatives with improved biological activities and minimal side effects, as well as the exploration of new synthetic methods1.


Please note that this information is quite general and may not apply directly to the specific compound you mentioned. For a comprehensive analysis of a specific compound, detailed study and experimentation would be required.


properties

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-28-17-9-8-14(12-18(17)29-2)16(26)13-30-21-23-22-19-20(27)24(10-11-25(19)21)15-6-4-3-5-7-15/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFZEQIGSGWTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-7-phenyl[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

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